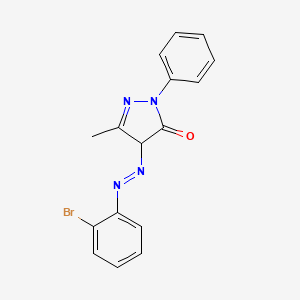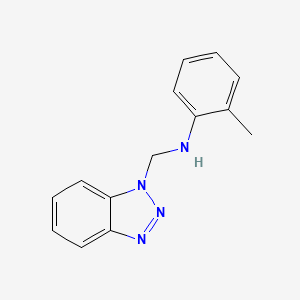
Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate is a unique organophosphorus compound with the molecular formula C22H20NO2PS and a molecular weight of 393.448 g/mol . This compound is known for its distinctive structure, which includes a triphenylphosphoranylidene group, making it a valuable reagent in organic synthesis and various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate typically involves the reaction of triphenylphosphine with an appropriate precursor under controlled conditions. One common method involves the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound to form the desired product . The reaction conditions often include the use of solvents like chloroform or methanol and may require specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves careful control of reaction parameters to ensure the high purity and consistency required for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Research:
Mécanisme D'action
The mechanism of action of Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate involves its ability to participate in various chemical reactions due to its unique structure. The triphenylphosphoranylidene group acts as a nucleophile, facilitating the formation of new bonds with electrophilic centers. The amino and thioxo groups also contribute to its reactivity, allowing it to interact with different molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Another Wittig reagent used in organic synthesis.
Ethyl 2-(triphenylphosphoranylidene)propionate: Similar in structure and used in similar applications.
2-Thioxo-1,3-dithiol-carboxamides: Compounds with similar thioxo groups and applications in medicinal chemistry.
Uniqueness
Methyl 3-amino-3-thioxo-2-(triphenylphosphoranylidene)propanoate is unique due to its combination of amino, thioxo, and triphenylphosphoranylidene groups, which provide a versatile reactivity profile. This makes it particularly valuable in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C22H20NO2PS |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
methyl 3-amino-3-sulfanylidene-2-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C22H20NO2PS/c1-25-22(24)20(21(23)27)26(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3,(H2,23,27) |
Clé InChI |
MOCIRIUAXROXQG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-5-(5-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B12040940.png)
![2-(2,5-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12040941.png)
![5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12040943.png)
![4-methoxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040944.png)
![(5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12040952.png)

![N-(3-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040984.png)

![4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040996.png)
![(2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B12040998.png)
![4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12041002.png)


